(S)-1-(Benzofuran-2-yl)ethanol is an optically active compound that serves as a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. Its structure consists of a benzofuran moiety attached to an ethanol group, contributing to its unique chemical properties and biological activities. The compound is classified under aromatic alcohols, specifically as a chiral alcohol due to its stereocenter at the carbon atom adjacent to the benzofuran ring.
(S)-1-(Benzofuran-2-yl)ethanol can be derived from the bioreduction of 1-(benzofuran-2-yl)ethanone, utilizing specific microorganisms such as Lactobacillus paracasei. This method highlights its classification as a biocatalytic product, emphasizing sustainable synthesis practices. The compound is primarily categorized under organic compounds with applications in medicinal chemistry and synthetic organic chemistry.
The synthesis of (S)-1-(benzofuran-2-yl)ethanol has been successfully achieved through several methods, particularly focusing on green chemistry approaches. A notable method involves the use of whole-cell biocatalysts, specifically Lactobacillus paracasei BD87E6, which efficiently catalyzes the asymmetric reduction of 1-(benzofuran-2-yl)ethanone to produce (S)-1-(benzofuran-2-yl)ethanol with high enantiomeric excess (greater than 99.9%) and yield (up to 92%) under mild conditions .
The optimization of bioreduction conditions plays a crucial role in enhancing yield and purity. Factors such as substrate concentration, temperature, and reaction time were systematically varied to achieve optimal results. The process operates in an aqueous medium, making it environmentally friendly and scalable for industrial applications.
The molecular formula of (S)-1-(benzofuran-2-yl)ethanol is CHO, with a molecular weight of approximately 166.19 g/mol. The compound features a benzofuran ring system, which is a fused bicyclic structure consisting of a benzene ring fused to a furan ring.
Spectroscopic data confirms the structure of (S)-1-(benzofuran-2-yl)ethanol:
(S)-1-(Benzofuran-2-yl)ethanol participates in various chemical reactions typical for alcohols, including:
These reactions are essential for further functionalization and development of complex organic molecules.
The mechanism by which (S)-1-(benzofuran-2-yl)ethanol exerts biological activity is not fully elucidated but may involve interactions with specific biological pathways or targets. As a chiral alcohol, it may influence enzyme activity or receptor binding due to its stereochemistry, potentially leading to varied pharmacological effects.
Relevant analytical techniques such as chromatography and spectroscopy are employed to assess these properties accurately.
(S)-1-(Benzofuran-2-yl)ethanol finds significant applications in scientific research:
The enantioselective synthesis of (S)-1-(benzofuran-2-yl)ethanol has been revolutionized by whole-cell biocatalysis using Lactobacillus paracasei BD87E6. This strain, isolated from cereal-based fermented beverages, exhibits exceptional catalytic efficiency in the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone (2-acetylbenzofuran) to the (S)-alcohol. The microorganism’s intracellular ketoreductase enzymes facilitate hydride transfer from cofactors with precise stereochemical control, achieving enantioselectivities unattainable through conventional chemical methods. The bioreaction occurs under mild aqueous conditions (pH 7.0, 30°C), eliminating the need for organic solvents or expensive metal catalysts. A critical advantage is the strain’s inherent cofactor regeneration system, which sustains enzymatic activity without exogenous cofactor supplementation. This biocatalytic system demonstrates remarkable scalability, successfully converting 6.73 g of substrate with maintained efficiency, indicating industrial viability [1].
The substrate 1-(benzofuran-2-yl)ethanone presents unique challenges for stereoselective reduction due to the electron-rich benzofuran system influencing carbonyl reactivity. Bioreduction studies reveal that Lactobacillus paracasei BD87E6 preferentially attacks the si-face of the ketone carbonyl, generating the (S)-alcohol configuration. Comparative studies with baker’s yeast (Saccharomyces cerevisiae) show significantly lower enantioselectivity (55% enantiomeric excess under non-fermenting conditions), attributed to competing endogenous reductases with opposing stereopreferences. Nuclear magnetic resonance analysis of the Lactobacillus-derived product confirms absolute configuration through Mosher ester analysis and chiral chromatography correlation. Computational modeling suggests the substrate binds within a compact enzymatic pocket where π-stacking interactions between the benzofuran moiety and aromatic residues position the carbonyl for stereocontrolled reduction [1] [2].
Achieving >99.9% enantiomeric excess requires precise optimization of biotransformation parameters:
Table 1: Optimization Parameters for Whole-Cell Bioreduction
Parameter | Suboptimal Condition | Optimized Condition | Impact on enantiomeric excess/Yield |
---|---|---|---|
Temperature | 37°C | 30°C | Increase from 85% to 92% yield |
pH | 6.0 | 7.0 | enantiomeric excess >99.9% (vs 95%) |
Glucose Loading | 0.5% w/v | 2.0% w/v | Cofactor regeneration enhanced |
Cell Density | OD₆₀₀=15 | OD₆₀₀=30 | Reaction time halved (48h→24h) |
Substrate Feeding | Bulk addition | Stepwise feeding | Prevents enzyme inhibition |
Critical findings include the necessity of microaerobic conditions to prevent substrate oxidation byproducts and the use of biocompatible cosolvents (≤10% dimethyl sulfoxide) for hydrophobic substrate solubilization. Under optimized conditions, the reaction achieves 92% isolated yield with enantiomeric excess >99.9%, representing the highest stereochemical purity reported for this chiral building block. The optimized protocol demonstrates robustness across 10 bioreactor cycles with <5% productivity loss, establishing its practical utility [1] [2].
Racemic 1-(benzofuran-2-yl)ethanol undergoes efficient kinetic resolution via lipase-catalyzed enantioselective acylation. Candida antarctica Lipase B immobilized on acrylic resin (Novozym 435) exhibits superior performance, preferentially acetylating the (R)-enantiomer with an enantiomeric ratio (E) >200 when vinyl acetate serves as the acyl donor in toluene. This leaves unreacted (S)-alcohol with 99% enantiomeric excess at 50% conversion. Molecular dynamics simulations indicate the benzofuran ring’s orientation within the enzyme’s hydrophobic cleft determines stereodiscrimination: The (S)-isomer experiences steric clash with Thr40 residue, impeding nucleophilic attack, while the (R)-isomer aligns optimally for acylation. Alcoholysis strategies show complementary utility, where lipase-mediated hydrolysis of racemic acetate esters selectively deacylates the (S)-enantiomer, yielding (S)-1-(benzofuran-2-yl)ethanol. Reaction engineering studies demonstrate that temperature reduction (25°C→15°C) increases enantioselectivity by 30% due to restricted enzyme flexibility favoring chiral recognition [7].
Supercritical carbon dioxide (scCO₂) significantly enhances lipase-mediated kinetic resolution by overcoming limitations of organic solvents:
Table 2: Solvent Comparison for Lipase-Catalyzed Kinetic Resolution
Solvent System | Enantiomeric Ratio (E) | Reaction Rate (μmol·min⁻¹·g⁻¹) | Operational Stability (cycles) |
---|---|---|---|
Toluene | 205 | 0.82 | 12 |
tert-Butanol | 110 | 1.05 | 8 |
scCO₂ (12 MPa) | >400 | 3.17 | 25 |
The scCO₂ system (12 MPa, 40°C) achieves near-perfect stereocontrol (E > 400) due to increased substrate diffusivity into enzyme particles and conformational stabilization of the lipase’s active site. Density-tunable properties of scCO₂ allow in-situ product separation: Reducing pressure precipitates the resolved alcohol while retaining acyl donor and enzyme. Continuous flow configurations in scCO₂ demonstrate 98% enantiomeric excess for (S)-1-(benzofuran-2-yl)ethanol at 90% conversion with 25 reuses without significant activity loss. This technology eliminates solvent waste and simplifies downstream purification, aligning with green chemistry principles [7].
The ethanolamine side chain of (S)-1-(benzofuran-2-yl)ethanol serves as a versatile precursor for hydrazone-based derivatives. Condensation with 2,4,6-trichlorophenylhydrazine in ethanol containing catalytic hydrochloric acid yields (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine with 90% efficiency. X-ray crystallography confirms the hydrazone adopts an E-configuration with intramolecular N–H···Cl hydrogen bonding (2.939 Å), stabilizing a twisted conformation between benzofuran and trichlorophenyl planes (37.38° dihedral angle). Similarly, reactions with 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide produce crystalline hydrazones applicable as intermediates for pharmaceuticals and materials. These reactions proceed cleanly under reflux conditions (2–4 hours), tolerate diverse electronic substituents, and require simple crystallization for purification. Nuclear magnetic resonance analysis reveals characteristic downfield imine carbon signals at 154–165 ppm, confirming successful condensation [4] [5] [7].
The carbonyl group of 2-acetylbenzofuran (synthesized via Friedel-Crafts acylation of benzofuran) enables versatile side-chain elaboration:
Table 3: Grignard/Reduction Approaches to (S)-1-(Benzofuran-2-yl)ethanol Derivatives
Reagent | Product | Key Application | Yield |
---|---|---|---|
Methylmagnesium bromide | 1-(Benzofuran-2-yl)propan-2-ol | β-Blocker precursors | 78% |
Sodium borohydride | Racemic 1-(Benzofuran-2-yl)ethanol | Substrate for kinetic resolution | 95% |
Chiral oxazaborolidines | (S)-1-(Benzofuran-2-yl)ethanol (enantiomeric excess 88%) | Asymmetric catalysis model | 82% |
Diethylaluminum cyanide | 2-(Benzofuran-2-yl)propan-2-ol | Antitumor scaffold modification | 68% |
Grignard additions proceed via nucleophilic attack at the carbonyl, generating tertiary alcohols upon reaction with ketones. Asymmetric reduction employing Corey-Bakshi-Shibata catalysts achieves moderate enantioselectivity (88% enantiomeric excess), inferior to biocatalytic methods. However, these chemical routes provide efficient access to non-natural analogs: Grignard reactions with propargylmagnesium bromide yield alkyne-functionalized derivatives suitable for click chemistry diversification. Catalytic transfer hydrogenation (Hantzsch ester/formic acid-triethylamine) reduces the ketone with 40% enantiomeric excess, demonstrating the superiority of enzymatic approaches for stereochemical control. These strategies enable gram-scale synthesis of pharmaceutically relevant analogs, including β-adrenergic blocker precursors and antitumor scaffolds [6] [8].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8